Topotecan-d6 Hydrochloride is a deuterated derivative of Topotecan Hydrochloride, a semi-synthetic compound derived from camptothecin. Topotecan is primarily classified as an antineoplastic agent, specifically functioning as a topoisomerase I inhibitor. This compound is utilized in chemotherapy, particularly for the treatment of ovarian cancer and small cell lung cancer. The deuteration in Topotecan-d6 enhances its stability and may alter its pharmacokinetics, making it valuable in research settings focused on drug metabolism and mechanism studies.
Topotecan Hydrochloride is obtained through chemical synthesis from camptothecin, which is a natural alkaloid extracted from the bark of the Chinese tree Camptotheca acuminata. The classification of Topotecan-d6 falls under the category of topoisomerase inhibitors, which are crucial in cancer therapy due to their ability to interfere with DNA replication and repair processes.
The synthesis of Topotecan-d6 Hydrochloride involves several key steps:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purification and analysis of the synthesized compound.
Topotecan-d6 Hydrochloride can undergo various chemical reactions typical for topoisomerase inhibitors, including:
The stability of Topotecan-d6 in biological systems can be evaluated using kinetic studies to assess its degradation pathways compared to non-deuterated forms.
Topotecan-d6 Hydrochloride functions by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. The mechanism involves:
The cytotoxic effects are most pronounced during the S phase of the cell cycle, where DNA synthesis occurs.
Topotecan-d6 Hydrochloride has significant applications in scientific research, particularly in:
Topotecan-d6 hydrochloride is a deuterated analogue of the topoisomerase I inhibitor topotecan, where six hydrogen atoms (³H) are replaced by deuterium (²H or D). This strategic isotopic labeling occurs specifically at the two N-methyl groups of the parent molecule’s dimethylamino moiety, resulting in two -CD₃ groups. The molecular formula is C₂₃H₁₇D₆N₃O₅·HCl, with a molecular weight of 427.48 g/mol (free base) + 36.46 g/mol (HCl), totaling ~463.94 g/mol. This modification preserves the core pentacyclic camptothecin scaffold but introduces distinct mass spectrometry signatures and alters bond vibrational frequencies, facilitating analytical differentiation [1] [3] [7].
The deuterium substitution does not alter the planar chirality or the S-configuration at C20, critical for topoisomerase I binding. Key structural differences include:
Table 1: Structural Comparison of Topotecan and Topotecan-d6
Property | Topotecan | Topotecan-d6 |
---|---|---|
Molecular Formula | C₂₃H₂₃N₃O₅ | C₂₃H₁₇D₆N₃O₅ |
Molecular Weight (g/mol) | 421.45 | 427.48 |
Deuterium Positions | None | Two -CD₃ groups |
CAS Number | 123948-87-8 (base) | 1044904-10-0 (free base) |
Stereochemistry | S-configured at C20 | S-configured at C20 |
Topotecan-d6 hydrochloride shares solubility limitations with its non-deuterated counterpart:
Table 2: Stability of Topotecan-d6 Hydrochloride Under Different Conditions
Condition | Stability Outcome |
---|---|
Solid, -20°C | Stable for 3 years |
Solution, -80°C | Stable for 6 months |
Solution, -20°C | Stable for 1 month |
pH < 4 (aqueous) | Lactone form predominates (>90%) |
pH > 7 (aqueous) | Rapid hydrolysis to carboxylate form |
Deuterium incorporation induces measurable kinetic isotope effects (KIEs):
Table 3: Deuterium Kinetic Isotope Effects in Pharmacokinetic Studies
Parameter | Topotecan (IV) | Topotecan-d6 (Inhalation) | Fold Change |
---|---|---|---|
Lung AUC (h·ng/mL) | 1,080 | 60,000 | 55.6× |
Plasma Half-life (h) | 2–3 | 8–10 | 3.3× |
Brain Exposure (AUC) | 15 | 297 | 19.8× |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2